molecular formula C6H8OS B1329791 1-(Thiophen-2-yl)ethanol CAS No. 2309-47-9

1-(Thiophen-2-yl)ethanol

Cat. No. B1329791
CAS RN: 2309-47-9
M. Wt: 128.19 g/mol
InChI Key: WUNFIVTVJXZDDJ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)ethanol is a sulfur-containing chiral heterocyclic secondary alcohol. It serves as an intermediate in the synthesis of enantiomerically pure compounds with potential biological activity. The compound's significance lies in its application in the pharmaceutical industry and its role in the preparation of biologically active chiral compounds .

Synthesis Analysis

The synthesis of 1-(Thiophen-2-yl)ethanol can be achieved through biocatalytic processes. Enterococcus faecium BY48, a lactic acid bacterium isolated from boza, has been identified as an effective whole-cell biocatalyst for the enantioselective reduction of 1-(thiophen-2-yl)ethanone to (S)-1-(thiophen-2-yl)ethanol. This biocatalytic process is environmentally friendly and cost-effective, providing a valuable alternative to chemical catalysis. The optimization of reaction parameters such as pH, incubation period, agitation speed, and temperature has been systematically analyzed to maximize yield, enantiomeric excess, and conversion .

Molecular Structure Analysis

The molecular structure of 1-(Thiophen-2-yl)ethanol and related compounds has been characterized using various techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been determined, highlighting the importance of thiophene as a core structure in heterocyclic chemistry due to its wide range of biological activities and applications in material science .

Chemical Reactions Analysis

1-(Thiophen-2-yl)ethanol can participate in various chemical reactions due to its alcohol functional group. It can act as a precursor in the synthesis of biologically active chiral compounds. The compound's reactivity and the formation of hydrogen bonds play a crucial role in its stability and the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Thiophen-2-yl)ethanol are influenced by its molecular structure. The presence of the thiophene ring and the alcohol functional group contribute to its chemical reactivity and potential for forming hydrogen bonds. These properties are essential for its role as an intermediate in the synthesis of biologically active compounds. The compound's enantiomeric purity is particularly important for its applications in the pharmaceutical industry .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Antithrombotic Agent

“1-(Thiophen-2-yl)ethanol” is used as an intermediate in the synthesis of antithrombotic agents . Antithrombotic agents are drugs that reduce the formation of blood clots (thrombi). These agents can prevent the aggregation of blood factors that lead to a clot, or they can inhibit the enzymes (thrombin) directly responsible for clot formation.

Fluorescent Markers for Biopolymers

“1-(Thiophen-2-yl)ethanol” is used in the preparation of oligothiophene isothiocyanates, which serve as fluorescent markers for biopolymers . Biopolymers are polymers produced by living organisms. Fluorescent markers are used to label or tag these molecules, allowing scientists to track their behavior under a microscope.

Synthesis of Biologically Active Compounds

“1-(Thiophen-2-yl)ethanol” is used in the preparation of other biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .

Solvent and Chemical Intermediate

Thiophene, which “1-(Thiophen-2-yl)ethanol” is a derivative of, is used as a solvent and chemical intermediate . Its derivatives are used in manufacturing dyes, aroma compounds, and pharmaceuticals .

Monomers for Condensation Copolymers

Thiophene derivatives are used as monomers to make condensation copolymers .

Future Directions

1-(Thiophen-2-yl)ethanol is a relevant intermediate in the preparation of enantiomerically pure compounds with biological activity. Its synthesis using whole-cell biocatalysts represents a clean, environmentally friendly, and cost-effective process . This suggests potential future directions in optimizing and scaling up this process for industrial applications.

properties

IUPAC Name

1-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNFIVTVJXZDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945766
Record name 1-(Thiophen-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)ethanol

CAS RN

2309-47-9
Record name α-Methyl-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2309-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylthiophene-2-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Thiophen-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylthiophene-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
E Şahin - Chirality, 2022 - Wiley Online Library
Sulfur‐containing chiral heterocyclic secondary alcohols are relevant intermediates in the preparation of enantiomerically pure compounds endowed with biological activity. In this report…
Number of citations: 1 onlinelibrary.wiley.com
M Bolubaid, A Özdemir, E Dertli… - Preparative …, 2023 - Taylor & Francis
Prochiral ketones can be effectively bio-reduced to chiral secondary alcohols by whole-cell biocatalysts, which are possible useful precursors to synthesize physiologically active …
Number of citations: 6 www.tandfonline.com
N Braïa, M Merabet-Khelassi, M Toffano… - Biocatalysis and …, 2023 - Taylor & Francis
Herein, we report the preparation of enantiomerically pure forms of 2,3-dihydrobenzofuran-3-ol (1), chroman-4-ol (2), thiochroman-4-ol (3), 1-(furan-2-yl) ethanol (5) and 1-(thiophen-2-yl…
Number of citations: 2 www.tandfonline.com
G Hellner, Z Boros, A Tomin… - Advanced Synthesis & …, 2011 - Wiley Online Library
The bioimprinting effect in sol‐gel immobilization of lipases was studied to develop efficient novel immobilized biocatalysts with significantly improved properties for biotransformations …
Number of citations: 53 onlinelibrary.wiley.com
N Bhasker, Y Prashanthi, BVS REDDY - Chemical Science …, 2014 - e-journals.in
… To a mixture of furan-2-carbaldehyde 1 (0.01 mol) and 1-thiophen-2-yl-ethanol 2 (0.01 mol) were dissolved in EtOH (50 mL). Piperidine (1 mL) was added and refluxed. After the …
Number of citations: 7 www.e-journals.in
Z He, C Lv, X Fan, Z Zhou - Analytica chimica acta, 2011 - Elsevier
In this paper, a new chiral stationary phase (CSP) based on Candida antarctica lipase B (CALB) bounding to the surface of macroporous silica gel was developed and its …
Number of citations: 9 www.sciencedirect.com
F Kallmeier, B Dudziec, T Irrgang… - Angewandte Chemie …, 2017 - Wiley Online Library
The development of reactions that convert alcohols into important chemical compounds saves our fossil carbon resources as alcohols can be obtained from indigestible biomass such …
Number of citations: 198 onlinelibrary.wiley.com
M Gruttadauria, PL Meo, S Riela, F D'Anna… - Tetrahedron …, 2006 - Elsevier
… tried a correlation with enantiopure 1-thiophen-2-yl-ethanol however, the reductive elimination … However, it has been reported that 2-ethylthio-1-thiophen-2-yl-ethanol was resolved with …
Number of citations: 22 www.sciencedirect.com
DW Tan, HX Li, DL Zhu, HY Li, DJ Young, JL Yao… - Organic …, 2018 - ACS Publications
… The cross-coupling reactions of 2-aminobenzyl alcohol with 1-(ferrocenyl)ethanol, pyridin-3-yl-ethanol, and 1-thiophen-2-yl-ethanol gave satisfactory yields (66–78% for 8h–8j). This …
Number of citations: 114 pubs.acs.org
MF Danish Shahzad, A Saeed - … : Chemoenzymatic Synthesis of …, 2019 - books.google.com
The central nervous system (CNS) controls much of the body, including significant activities such as keeping the heart beating and breathing (Schwartz et al., 2000; Morten et al., 2006; …
Number of citations: 0 books.google.com

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